Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
Description
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is an organosulfur compound featuring a tetrahydrothiophene (a saturated five-membered ring containing one sulfur atom) substituted at the 3-position with a 4-methylbenzenesulfonate (tosyl) group. This structural motif confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the sulfonate group. These analogs highlight the role of sulfonate groups in stabilizing ionic interactions in molecular salts or acting as leaving groups in synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
thiolan-3-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S2/c1-9-2-4-11(5-3-9)16(12,13)14-10-6-7-15-8-10/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFDFEJGVXDJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate typically involves the reaction of tetrahydrothiophene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like ammonia or methanol are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids.
Substitution: Corresponding amines or alcohols.
Scientific Research Applications
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the tetrahydrothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
2-Aminoanilinium 4-methylbenzenesulfonate (C₆H₉N₂⁺·C₇H₇O₃S⁻, Mᵣ = 280.34) crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. The 4-methylbenzenesulfonate anion participates in extensive hydrogen bonding with the ammonium cation, forming a layered structure (Figure 2, ). In contrast, Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate likely adopts a distinct packing arrangement due to its non-ionic tetrahydrothiophene ring, which lacks hydrogen-bonding donors.
Table 1: Structural Comparison of Sulfonate Derivatives
*Estimated based on substituents in and . ‡Calculated from molecular formula C₁₁H₁₄O₃S₂.
Computational and Analytical Tools
The structural characterization of sulfonate analogs relies on crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, critical for comparing sulfonate derivatives .
Biological Activity
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydrothiophene ring attached to a 4-methylbenzenesulfonate group. The molecular formula is with a molecular weight of approximately 242.29 g/mol. The unique structure contributes to its reactivity and potential pharmacological applications.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The following table summarizes key findings related to the biological activity of tetrahydrothiophen derivatives:
| Activity | Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Tetrahydrothiophen derivatives | 5 - 15 | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory | Tetrahydrothiophen derivatives | 1 - 10 | Inhibition of COX enzymes |
| Anticancer | Tetrahydrothiophen derivatives | 0.1 - 5 | Induction of apoptosis in cancer cells |
Case Studies
- Antibacterial Activity : A study demonstrated that tetrahydrothiophen derivatives displayed significant antibacterial activity against various strains of bacteria, with IC50 values ranging from 5 to 15 μM. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival .
- Anti-inflammatory Effects : In another study, tetrahydrothiophen derivatives were tested for their anti-inflammatory properties. These compounds showed IC50 values between 1 and 10 μM, effectively inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response .
- Anticancer Potential : Research focused on the anticancer activity of tetrahydrothiophen derivatives revealed IC50 values as low as 0.1 μM in inducing apoptosis in various cancer cell lines. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing appropriate precursors to introduce the sulfonate group onto the tetrahydrothiophene ring.
- Chiral Synthesis Techniques : Methods such as asymmetric synthesis can be employed to produce optically active forms of the compound, enhancing its biological efficacy .
Q & A
Q. What are the optimal synthetic protocols for preparing Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate?
Methodological Answer: The synthesis typically involves nucleophilic substitution or acid-base reactions between tetrahydrothiophen-3-ol derivatives and 4-methylbenzenesulfonyl chloride. Key parameters include:
- Solvent selection : Ethanol-water mixtures are commonly used to enhance solubility and crystallization .
- Stoichiometry : A 1:1 molar ratio of reactants ensures minimal byproduct formation .
- Temperature : Room temperature reactions (20–25°C) are sufficient, with extended reaction times (3–5 days) for high yields .
Q. Example Protocol :
Dissolve tetrahydrothiophen-3-ol (1 mmol) in ethanol.
Add 4-methylbenzenesulfonyl chloride (1 mmol) dropwise with stirring.
Filter and crystallize the product from an ethanol-water mixture.
Q. Key Data :
| Parameter | Value/System | Reference |
|---|---|---|
| Yield | 45–70% | |
| Crystallization Solvent | Ethanol-water (1:1 v/v) |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve molecular geometry and hydrogen-bonding networks. Use SHELXL for refinement (R < 0.05) .
- Spectroscopy :
- NMR : H and C NMR confirm proton environments and sulfonate group integration.
- FT-IR : Peaks at 1170–1190 cm (S=O stretching) and 1350 cm (S-O-C linkage) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) .
Q. Crystallographic Workflow :
Collect data on a Bruker D8 Quest ECO diffractometer.
Process with APEX3 and SAINT .
Refine using SHELXL (R[F] = 0.042, wR(F) = 0.127) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during refinement?
Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands for matrix refinement. For pseudo-merohedral twinning, apply HKLF5 format .
- Disorder : Model alternative conformations with PART/SUMP restraints. Validate using residual density maps in OLEX2 .
- High-Resolution Data : Leverage synchrotron sources (λ < 0.7 Å) to improve data quality for disordered regions .
Case Study :
In a monoclinic P21/n crystal system, anisotropic displacement parameters (ADPs) for the sulfonate group were refined with ISOR restraints to mitigate thermal motion artifacts .
Q. How do hydrogen-bonding networks influence the supramolecular architecture?
Methodological Answer : Hydrogen bonds (e.g., N–H⋯O, O–H⋯O) direct crystal packing. For example:
- Chain Formation : N–H⋯O bonds between sulfonate oxygens and amine hydrogens create [010]-oriented chains .
- Helical Symmetry : Adjacent ions are linked via 2 screw axes, observed in 2-Aminoanilinium 4-methylbenzenesulfonate .
Q. Quantitative Analysis :
| Bond Type | D–H⋯A Geometry (Å/°) | Example System |
|---|---|---|
| N–H⋯O | 1.98 Å, 165° | 2-Aminoanilinium salt |
| C–H⋯O | 2.34 Å, 152° | Tetrahydrothiophene derivatives |
Q. What strategies enable enantiomeric resolution of chiral derivatives (e.g., (R)- vs. (S)-3-aminotetrahydrofuran tosylate)?
Methodological Answer :
- Chiral Chromatography : Use cellulose-based CSPs (Chiralpak IA) with hexane:isopropanol mobile phases.
- Crystallographic Methods : Incorporate chiral auxiliaries (e.g., tartaric acid) to form diastereomeric salts .
- VCD Spectroscopy : Compare vibrational circular dichroism spectra to assign absolute configuration .
Case Study :
(R)-3-Aminotetrahydrofuran tosylate was resolved via diastereomeric salt formation with L-(+)-tartaric acid, yielding enantiomeric excess (ee) > 99% .
Q. How can computational modeling complement experimental data for this compound?
Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to validate bond lengths/angles against SCXRD data .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond contributions) using CrystalExplorer .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization pathways using GROMACS .
Example :
Hirshfeld analysis of 2-Aminoanilinium 4-methylbenzenesulfonate revealed 34.2% H-bond contributions to crystal packing .
Q. Data Contradictions & Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
